(1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-5-2-3-9(19)11(21)20-6-4-8(7-20)10-17-12(22-18-10)13(14,15)16/h2-3,5,8H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCRHPTFMIUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that exhibits significant biological activity. Its unique structure combines a pyrrole ring with a trifluoromethyl-substituted oxadiazole, potentially allowing it to interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.27 g/mol . The IUPAC name is 1-(1-methylpyrrol-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine . The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F3N4 |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | 1-(1-methylpyrrol-2-yl)-N-[... |
| InChI Key | UCZRAGFHVCUOJP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrrole and oxadiazole precursors. Common methods include:
- Formation of Pyrrole and Oxadiazole Precursors : Utilizing strong bases and solvents like DMF.
- Functionalization : Methylation and introduction of the trifluoromethyl group.
- Final Coupling Reaction : Linking the pyrrole and oxadiazole components through a methylene bridge.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
Preliminary studies have shown that the compound possesses anticancer properties, particularly against certain tumor cell lines. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various biological assays:
- Inhibition Studies : The compound was tested against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), showing selective inhibition towards BChE with an IC50 value comparable to standard inhibitors .
- Cell Viability Assays : In vitro assays revealed that concentrations of the compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer therapeutic.
Research Findings
Recent research findings underscore the versatility of this compound in various therapeutic contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Properties | Induces apoptosis in specific tumor cell lines |
| Enzyme Inhibition | Selective inhibition of BChE over AChE |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis of this compound likely involves multi-step protocols. For example, the pyrrolidine-oxadiazole core can be synthesized via cyclization reactions under reflux conditions using xylene as a solvent and chloranil as an oxidizing agent, followed by purification via recrystallization (e.g., methanol) . The trifluoromethyl-oxadiazole moiety may require specific coupling agents and catalysts to ensure regioselectivity. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl group and pyrrolidine/pyrrole connectivity. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity can be assessed via HPLC with UV detection (λ = 210–254 nm) or by differential scanning calorimetry (DSC) to check for melting point consistency . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies should assess sensitivity to light, humidity, and temperature. Store the compound in amber vials at –20°C under inert atmosphere (argon/nitrogen). Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC for decomposition products. The oxadiazole ring is prone to hydrolysis under acidic/basic conditions, so pH-neutral buffers are recommended for biological assays .
Advanced Research Questions
Q. How does the trifluoromethyl-oxadiazole moiety influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT or molecular electrostatic potential maps) can quantify electron-withdrawing effects of the CF₃ group on the oxadiazole ring, which may enhance electrophilic substitution reactivity. Compare Hammett constants (σ) of CF₃ with other substituents to predict reaction pathways. Experimental validation via kinetic studies (e.g., monitoring reaction rates with nucleophiles) can corroborate computational findings .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). Control for assay-specific variables such as membrane permeability (logP calculations) and serum protein binding. For inconsistent dose-response curves, perform pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities .
Q. How can molecular docking and dynamics simulations predict target interactions for this compound?
- Methodological Answer : Use crystal structures of putative targets (e.g., kinases or GPCRs) from the PDB. Prepare the compound’s 3D structure with Gaussian (optimized at B3LYP/6-31G* level). Dock using AutoDock Vina or Schrödinger Glide, focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the trifluoromethyl group. Run MD simulations (AMBER/CHARMM) to assess binding mode stability over 100 ns .
Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicology?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (logKow determination). Use LC-MS/MS to quantify environmental persistence in water/soil matrices. For ecotoxicity, employ model organisms (Daphnia magna, Danio rerio) in tiered testing: acute exposure (96-hr LC₅₀) followed by chronic effects on reproduction/growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
